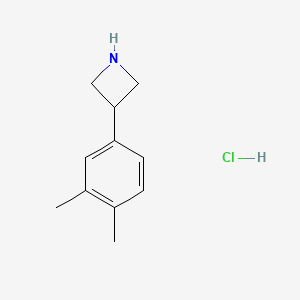
3-(3,4-Dimethylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the azetidine ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)azetidine Hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the intermediates.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization through reactions such as the Suzuki–Miyaura cross-coupling reaction . These methods provide a versatile platform for the synthesis of azetidine derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve high yields and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography are essential to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated or reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are employed under conditions such as base catalysis or transition metal catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of azetidine derivatives.
科学的研究の応用
3-(3,4-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
類似化合物との比較
Similar Compounds
3,3-Difluoroazetidine Hydrochloride: Another azetidine derivative with similar ring strain but different substituents, leading to distinct reactivity and applications.
1,3,3-Trimethylazetidine: A compound with a similar azetidine ring but different substituents, affecting its polymerization behavior and reactivity.
Uniqueness
3-(3,4-Dimethylphenyl)azetidine Hydrochloride is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-10(5-9(8)2)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChIキー |
LHKKVMKFLHKWIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2CNC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)

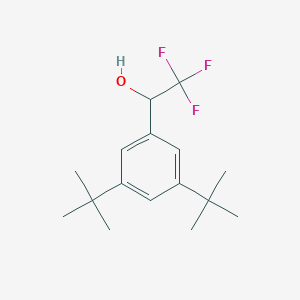
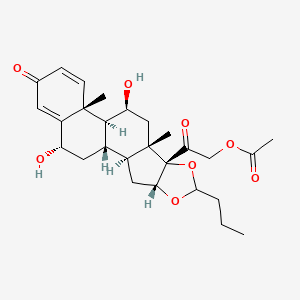
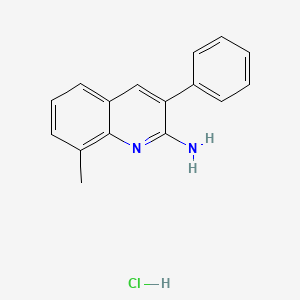
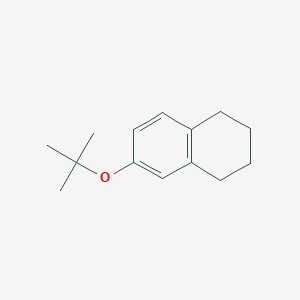
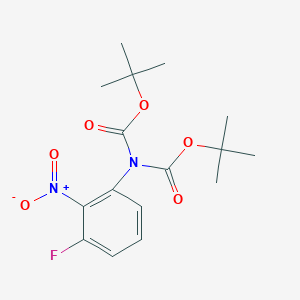
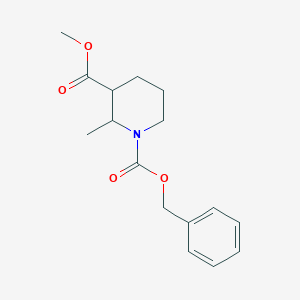

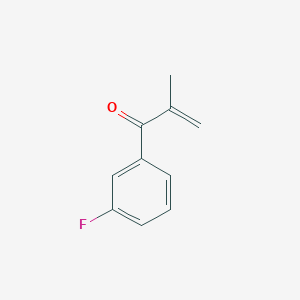


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
